Entecavir hydrate

描述

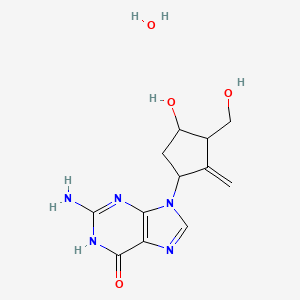

Entecavir hydrate, also known as this compound, is a guanosine nucleoside analogue with potent antiviral activity. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This compound inhibits the replication of HBV by interfering with the viral DNA polymerase.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Entecavir hydrate involves several key steps:

Formation of the cyclopentyl ring: The starting material, a suitable cyclopentyl derivative, undergoes a series of reactions to introduce the hydroxyl and methylene groups.

Attachment of the purine base: The cyclopentyl intermediate is then coupled with a purine base, specifically guanine, through a glycosidic bond formation.

Hydration: The final step involves the hydration of the compound to form the monohydrate form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Quality control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.

化学反应分析

Key Reaction Steps

-

Protecting Group Introduction :

-

Oxidation and Methylenation :

-

Deprotection and Crystallization :

| Reaction Step | Reagents | Solvent | Conditions |

|---|---|---|---|

| Protecting Group | N,N-lutidine, amido group reagent | Methylene dichloride | 0–40°C, anhydrous |

| Oxidation | DMP, t-butanol | Polar aprotic solvent | Anhydrous, oxygen-free |

| Deprotection | Boron trihalides/trifluoromethanesulfonic acid | CH₂Cl₂, THF | -78–40°C, 0.1–5 hours |

Stability and Degradation Pathways

This compound exhibits sensitivity to hydrolysis and oxidation due to its functional groups:

-

Primary alcohol (4S position): Oxidizes to aldehyde/carboxylic acid .

-

Cyclic amide (lactam) : Hydrolyzes to carboxylic acid and amine .

Thermal Stability

-

Dehydration : Loss of water molecule occurs at 61.97–107.84°C, transitioning to anhydrous form .

-

Degradation : Exothermic event at 228°C followed by endothermic decomposition .

| Event | Temperature Range | Key Observation |

|---|---|---|

| Dehydration | 61.97–107.84°C | Mass loss ~5.05% |

| Degradation | 228–232°C | Exothermic followed by endothermic |

Reaction Conditions

-

Reagents : Fatty acids (e.g., dodecanoic acid), coupling agents .

-

Solubility : EV-C12 (dodecanoate) shows 78.8 μg/mL in fed-state simulated intestinal fluid .

-

Hydrolysis : 22.5% in gastric fluid (pH 1.2) over 12 hours .

| Fatty Acid | Solubility (Fed-State Fluid) | Hydrolysis Rate |

|---|---|---|

| Dodecanoic acid | 78.8 μg/mL | 22.5% (12 h) |

Analytical Considerations

科学研究应用

Treatment of Chronic Hepatitis B

Clinical Efficacy:

Entecavir hydrate is recognized as a first-line treatment for chronic hepatitis B, particularly effective in patients with compensated and decompensated liver disease. Clinical trials have demonstrated that entecavir significantly reduces serum HBV DNA levels and improves liver enzyme levels, leading to better clinical outcomes.

- Study Findings: A study involving 120 patients with HBeAg-positive chronic hepatitis B showed that after 48 weeks of entecavir therapy, serum total HBV DNA and covalently closed circular DNA (cccDNA) levels decreased significantly, indicating effective viral suppression .

- Long-Term Outcomes: Another study on woodchucks chronically infected with woodchuck hepatitis virus highlighted that prolonged entecavir treatment resulted in sustained antiviral responses and no evidence of hepatocellular carcinoma (HCC) in treated animals .

Oncology Considerations

Recent research has begun to explore the potential applications of entecavir in oncology. Given its antiviral properties, there are considerations for its use in patients undergoing chemotherapy who are also infected with HBV.

- Pre-Chemotherapy Use: Entecavir may be administered before initiating chemotherapy to prevent HBV reactivation in patients with a history of HBV infection. This approach can mitigate the risk of liver complications during cancer treatment .

Pregnancy Management

This compound has been evaluated for safety during pregnancy, particularly in women with chronic hepatitis B who require antiviral therapy.

- Case Study Insights: A case report discussed a Japanese woman who continued entecavir therapy during pregnancy without adverse effects on her child’s health, suggesting that entecavir may be tolerated during pregnancy under careful medical supervision .

Pharmacokinetics and Administration

Understanding the pharmacokinetics of entecavir is crucial for optimizing its therapeutic use.

- Dosage Forms: Entecavir is available as oral tablets or solutions, typically prescribed at dosages of 0.5 mg or 1 mg once daily. The drug is well-absorbed when taken on an empty stomach, which enhances its bioavailability .

- Pharmacokinetic Parameters: In clinical studies, pharmacokinetic analysis showed that entecavir reaches maximum plasma concentrations within approximately 0.83 hours after administration .

Resistance Patterns

The emergence of resistance to antiviral therapies is a critical concern in managing chronic hepatitis B.

- Resistance Studies: Research indicates that while resistance to entecavir can occur, it is relatively rare compared to other antiviral agents like lamivudine. Continuous monitoring and appropriate management strategies are essential to mitigate the risk of resistance development .

Data Summary Table

作用机制

The compound exerts its antiviral effects by inhibiting the HBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation results in chain termination and prevents the synthesis of viral DNA. The molecular targets include the viral polymerase enzyme and the pathways involved in viral replication.

相似化合物的比较

Similar Compounds

Penciclovir: Another guanosine analogue with antiviral activity, used primarily for herpes simplex virus infections.

Acyclovir: A nucleoside analogue used to treat herpes simplex and varicella-zoster virus infections.

Lamivudine: A nucleoside analogue used to treat HBV and HIV infections.

Uniqueness

Entecavir hydrate is unique due to its high potency and selectivity against HBV. It has a longer intracellular half-life compared to other nucleoside analogues, which contributes to its effectiveness in inhibiting viral replication.

属性

IUPAC Name |

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVEXCTPGULBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。